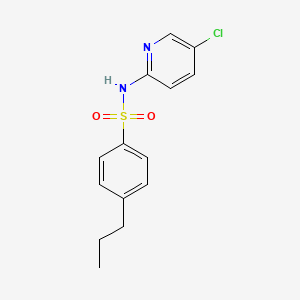
N-(5-chloro-2-pyridinyl)-4-propylbenzenesulfonamide
Vue d'ensemble
Description
N-(5-chloro-2-pyridinyl)-4-propylbenzenesulfonamide, also known as CPBS, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is a sulfonamide derivative that has been found to have a range of biochemical and physiological effects, making it a promising candidate for use in a variety of laboratory experiments.
Mécanisme D'action
The mechanism of action of N-(5-chloro-2-pyridinyl)-4-propylbenzenesulfonamide is not fully understood, but it is believed to involve the inhibition of certain ion channels in the brain and other tissues. Specifically, this compound has been found to block the activity of the TRPM8 ion channel, which is involved in the sensation of cold temperatures. Other ion channels that may be affected by this compound include the TRPV1 and TRPA1 channels, which are involved in pain sensation and inflammation.
Biochemical and Physiological Effects:
This compound has been found to have a range of biochemical and physiological effects, including the inhibition of ion channels, the induction of apoptosis in cancer cells, and the modulation of neurotransmitter release. In addition, this compound has been found to have anti-inflammatory effects and to be a potent inhibitor of the enzyme carbonic anhydrase.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N-(5-chloro-2-pyridinyl)-4-propylbenzenesulfonamide in lab experiments is its wide range of potential applications. This compound has been found to have activity in a variety of systems, making it a versatile tool for researchers. However, one limitation of this compound is its relatively low potency, which may limit its usefulness in certain experiments.
Orientations Futures
There are many potential future directions for research on N-(5-chloro-2-pyridinyl)-4-propylbenzenesulfonamide. One area of interest is the development of more potent analogs of this compound that could be used in a wider range of experiments. In addition, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in various scientific fields. Finally, research on the safety and toxicity of this compound is needed to determine its potential for use in humans.
Applications De Recherche Scientifique
N-(5-chloro-2-pyridinyl)-4-propylbenzenesulfonamide has been studied for its potential applications in a variety of scientific research fields, including neuroscience, cancer research, and drug discovery. In neuroscience, this compound has been found to have an inhibitory effect on certain types of ion channels, making it a promising candidate for the development of new treatments for neurological disorders. In cancer research, this compound has been shown to have anti-tumor activity, suggesting that it could be used as a potential chemotherapy agent. Finally, in drug discovery, this compound has been used as a starting point for the development of new compounds with improved biological activity.
Propriétés
IUPAC Name |
N-(5-chloropyridin-2-yl)-4-propylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClN2O2S/c1-2-3-11-4-7-13(8-5-11)20(18,19)17-14-9-6-12(15)10-16-14/h4-10H,2-3H2,1H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXLDIIDOGSJFDP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=C(C=C1)S(=O)(=O)NC2=NC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![ethyl 3-[4-(2-methoxyphenyl)-1-piperazinyl]-1,4'-bipiperidine-1'-carboxylate](/img/structure/B4423034.png)
![1-[(3,4-difluorophenyl)sulfonyl]-4-(2-fluorophenyl)piperazine](/img/structure/B4423042.png)
![N-[1-(4-methoxyphenyl)ethyl]benzenesulfonamide](/img/structure/B4423053.png)
![7-({[5-(2-furyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}methyl)-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B4423056.png)
![1-[(3,4-difluorophenyl)sulfonyl]-4-(3-phenyl-2-propen-1-yl)piperazine](/img/structure/B4423069.png)

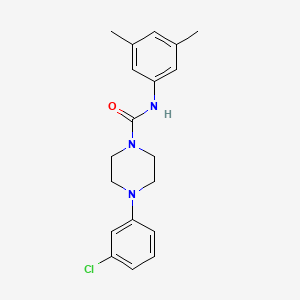
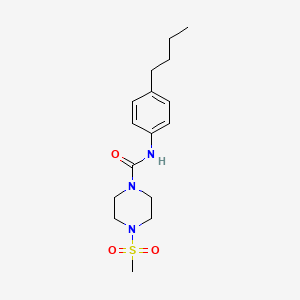
![4-methyl-3-[(4-methylbenzyl)thio]-5-(2-methyl-3-furyl)-4H-1,2,4-triazole](/img/structure/B4423090.png)
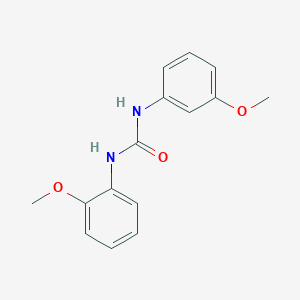
![1-[(3,4-dimethoxyphenyl)sulfonyl]-2-methylpiperidine](/img/structure/B4423100.png)
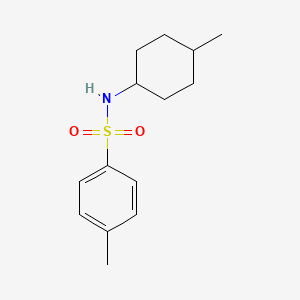
![3-{[4-(4-methoxyphenyl)-1-piperazinyl]carbonyl}bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B4423134.png)
![N-cycloheptyl-2-[4-(2-pyridinyl)-1-piperazinyl]acetamide](/img/structure/B4423142.png)